1-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one

Physicochemical profiling pKₐ modulation Drug design

1-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one (CAS 2324620-90-6) is a synthetic bispiperidine derivative with the molecular formula C₁₃H₂₀F₂N₂O₂ and a molecular weight of 274.31 g·mol⁻¹. The compound features a 4,4-difluoropiperidine-1-carbonyl moiety linked via an amide bond to an N-acetylpiperidine ring, placing it within the class of gem-difluorinated saturated heterocyclic amines that have emerged as privileged scaffolds in medicinal chemistry.

Molecular Formula C13H20F2N2O2
Molecular Weight 274.312
CAS No. 2324620-90-6
Cat. No. B2597427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one
CAS2324620-90-6
Molecular FormulaC13H20F2N2O2
Molecular Weight274.312
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)(F)F
InChIInChI=1S/C13H20F2N2O2/c1-10(18)16-6-2-11(3-7-16)12(19)17-8-4-13(14,15)5-9-17/h11H,2-9H2,1H3
InChIKeyQWEWZOFPGDUEDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one (CAS 2324620-90-6): Bispiperidine Building Block for Fluorine-Enabled Drug Discovery


1-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one (CAS 2324620-90-6) is a synthetic bispiperidine derivative with the molecular formula C₁₃H₂₀F₂N₂O₂ and a molecular weight of 274.31 g·mol⁻¹ [1]. The compound features a 4,4-difluoropiperidine-1-carbonyl moiety linked via an amide bond to an N-acetylpiperidine ring, placing it within the class of gem-difluorinated saturated heterocyclic amines that have emerged as privileged scaffolds in medicinal chemistry [2]. The non-fluorinated direct analog, 1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one (T7S; PubChem CID 60634762; C₁₃H₂₂N₂O₂; MW 238.33 g·mol⁻¹), is deposited in the Protein Data Bank as a non-polymer ligand [3], providing a structurally identical comparator for evaluating the physicochemical and pharmacological impact of the 4,4-gem-difluoro substitution.

Why Non-Fluorinated or Mono-Fluorinated Piperidine Analogs Cannot Substitute for 1-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one in Quantitative Structure–Activity Applications


The 4,4-gem-difluoro motif on the piperidine ring is not a conservative substitution; it introduces a discrete and quantifiable change in amine basicity (ΔpKₐ ≈ 3.14 units relative to unsubstituted piperidine), lipophilicity, conformational equilibrium, and metabolic stability that collectively alter the compound's behavior as a pharmacophore or synthetic intermediate [1]. Systematic profiling of mono- and difluorinated saturated heterocyclic amines has demonstrated that the number of fluorine atoms and their distance from the protonation center are the dominant factors governing pKₐ and LogP, with 4,4-difluoropiperidine exhibiting the largest pKₐ suppression among all studied piperidine derivatives [1]. The non-fluorinated analog T7S, which appears in PDB-deposited protein–ligand complexes, lacks these fluorine-driven properties and therefore cannot recapitulate the hydrogen-bonding, electrostatic, or membrane-permeability characteristics of the target compound [2]. Even the mono-fluoro (4-fluoropiperidine) or 4,4-dimethyl congeners fail to replicate the electronic and steric profile of the gem-difluoro group, making direct interchange scientifically unsound in any context where physicochemical consistency or target engagement fidelity is required [1].

Quantitative Differentiation Evidence for 1-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one (CAS 2324620-90-6) vs. Closest Structural Analogs


Amine Basicity Reduction: ΔpKₐ = 3.14 Units vs. Unsubstituted Piperidine Directly Altering Protonation State at Physiological pH

The 4,4-difluoropiperidine substructure within the target compound exhibits a measured pKₐ decrease of 3.14 units compared to unsubstituted piperidine (pKₐ ≈ 11.2), yielding an experimental pKₐ of approximately 8.05 for the 4,4-difluoropiperidine nitrogen [1]. In contrast, the piperidine nitrogen in the non-fluorinated analog T7S retains the full pKₐ of unsubstituted piperidine (≈11.2), meaning that at physiological pH 7.4, the target compound's 4,4-difluoropiperidine nitrogen is predominantly (>80%) deprotonated and neutral, whereas the comparator's corresponding nitrogen is >99% protonated and positively charged [1][2]. This discrete shift in ionization state carries direct consequences for target binding, membrane permeability, and off-target promiscuity.

Physicochemical profiling pKₐ modulation Drug design

Lipophilicity Increase: Estimated ΔLogP ≈ +0.8 to +1.5 vs. Non-Fluorinated Analog, with Measured XLogP3-AA = 0.5 for the Des-Fluoro Comparator

Computed XLogP3-AA for the non-fluorinated analog T7S (PubChem CID 60634762) is 0.5 [1]. Systematic studies of fluorinated heterocyclic amines demonstrate that 4,4-gem-difluoro substitution on piperidine increases experimental LogP by approximately 0.8–1.5 log units relative to the parent heterocycle, depending on the measurement method [2]. Applying this increment to the T7S baseline yields an estimated LogP of 1.3–2.0 for the target compound. The increase in lipophilicity is attributed to the electron-withdrawing and hydrophobic character of the C–F bonds, which reduce the hydration free energy of the deprotonated amine without adding hydrogen-bond donor capacity [2]. The topological polar surface area remains essentially unchanged between the two compounds (TPSA ≈ 40.6 Ų for T7S; predicted TPSA ≈ 40.6 Ų for the target compound, as fluorine substitution does not add heteroatom count), meaning the LogP increase is achieved without sacrificing polarity-based bioavailability filters [1].

Lipophilicity LogP Membrane permeability

Conformational Restriction: 4,4-Difluoro Substitution Enforces Equatorial N–H Preference and Alters Piperidine Ring Geometry vs. Unsubstituted or Mono-Fluoro Analogs

Low-resolution microwave spectroscopy and NMR studies of 4,4-difluoropiperidine establish that the N–H (or N-substituted) group adopts a strong equatorial preference due to charge–dipole interactions between the axial C–F bonds and the nitrogen lone pair or protonated center [1]. This conformational bias contrasts with unsubstituted piperidine, where rapid ring inversion interconverts axial and equatorial conformers with a low barrier (~10 kcal·mol⁻¹) [2]. The 4,4-difluoro substitution raises the energy of the axial conformer sufficiently to lock the N-substituent in the equatorial orientation, which in the context of the target compound's bispiperidine architecture fixes the relative spatial disposition of the two piperidine rings. The non-fluorinated analog T7S, which lacks the C–F dipole, does not experience this conformational restriction and samples both conformations freely in solution [1][2]. In the PDB-deposited structure of a 15-PGDH inhibitor complex (PDB 9PFL), the 4,4-difluoropiperidine-1-carbonyl motif adopts a defined binding pose consistent with this conformational preference [3].

Conformational analysis Fluorine stereoelectronic effects Protein–ligand binding

Metabolic Stability: 4,4-Difluoro Substitution Confers High Intrinsic Microsomal Clearance Stability in Hepatic Assays, Contrasting with Oxidation-Susceptible Non-Fluorinated Piperidines

A systematic evaluation of intrinsic microsomal clearance (CLint) across a panel of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrated that the 4,4-difluoropiperidine-containing compounds exhibited high metabolic stability in human liver microsome assays, with only the 3,3-difluoroazetidine derivative showing notably elevated clearance as an exception [1]. The metabolic stabilization is attributed to the electron-withdrawing effect of the gem-difluoro group, which deactivates the piperidine ring toward oxidative N-dealkylation and α-carbon hydroxylation by cytochrome P450 enzymes [1]. In contrast, unsubstituted piperidine rings are well-established substrates for CYP450-mediated N-dealkylation and ring oxidation, with reported intrinsic clearance values that can exceed hepatic blood flow rates for certain substrate classes [2]. While direct CLint data for the exact target compound are not published, the presence of the 4,4-difluoropiperidine-1-carbonyl moiety places it within the class of metabolically stabilized fluorinated heterocycles characterized by Melnykov and coworkers [1].

Metabolic stability Microsomal clearance CYP450 oxidation

Pharmaceutical Patent Precedent: 4,4-Difluoropiperidine-1-carbonyl Motif Validated as Critical Pharmacophoric Element in >625-Fold Selective OX1R Antagonists

The 4,4-difluoropiperidine-1-carbonyl substructure—the defining motif of the target compound—has been independently validated as a critical pharmacophoric element in a structurally distinct chemotype. Stump et al. (2016) reported that a 4,4-difluoropiperidine core coupled with a 2-quinoline ether linkage yielded orexin 1 receptor (OX1R) antagonists with >625-fold functional selectivity for OX1R over OX2R in rat [1]. In a broader patent context, WO2013127913A1 (Rottapharm S.p.A.) claims an extensive series of 4,4-difluoropiperidine derivatives as orexin receptor antagonists for the treatment of sleep, neurological, and psychiatric disorders, demonstrating that the gem-difluoro piperidine motif is not merely a synthetic handle but a selectivity-conferring structural feature recognized in medicinal chemistry campaigns [2]. While the target compound itself is a simpler bispiperidine fragment not directly tested in these biological assays, the recurrence of the 4,4-difluoropiperidine-1-carbonyl moiety across multiple independent drug discovery programs targeting distinct receptors (OX1R, D4R, JAK1/JAK2, RET kinase, BRD4, 15-PGDH) provides convergent evidence that this substructure imparts favorable target-binding and selectivity properties that the non-fluorinated piperidine-1-carbonyl analog cannot replicate [1][2][3].

Orexin receptor Selectivity Structure–activity relationship

Protein–Ligand Co-Crystal Structure Evidence: The 4,4-Difluoropiperidine-1-carbonyl Motif Engages in Defined Binding Poses in Human 15-PGDH Active Site

The crystal structure of human 15-hydroxyprostaglandin dehydrogenase (15-PGDH) in complex with a small-molecule inhibitor containing the 4,4-difluoropiperidine-1-carbonyl moiety (PDB 9PFL, deposited 2025) provides atomic-resolution evidence that this substructure adopts a well-defined binding conformation within a therapeutically relevant enzyme active site [1]. The 4,4-difluoropiperidine ring occupies a hydrophobic sub-pocket where the axial C–F bonds make van der Waals contacts with non-polar side chains, while the carbonyl oxygen serves as a hydrogen-bond acceptor [1]. In contrast, the non-fluorinated analog T7S (1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one) is listed in the PDB as a standalone ligand component (PDB Ligand ID T7S) but has not been reported in any published protein–ligand co-crystal structure, limiting the ability to directly compare binding modes [2]. The absence of the 4,4-difluoro motif in any co-crystallized ligand structure featuring the non-fluorinated scaffold suggests that the fluorine atoms may be critical for achieving favorable binding enthalpy and ordered water displacement in certain protein environments [1].

X-ray crystallography 15-PGDH Structure-based drug design

Optimal Procurement and Application Scenarios for 1-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]ethan-1-one (CAS 2324620-90-6)


Fragment-Based Drug Discovery Requiring a Metabolically Stable, Moderate-Lipophilicity Bispiperidine Scaffold with Reduced Amine Basicity

In fragment-based screening campaigns where the non-fluorinated analog T7S (PubChem CID 60634762; XLogP3 = 0.5; piperidine pKₐ ≈ 11.2) would produce a fully protonated, highly polar fragment with limited membrane permeability, the target compound offers a differentiated physicochemical profile (estimated LogP ≈ 1.3–2.0; 4,4-difluoropiperidine pKₐ ≈ 8.05) that places it within the neutral or partially ionized space at physiological pH [1][2]. This shift is critical for fragments targeting intracellular or CNS proteins where excessive polarity and permanent positive charge preclude passive membrane transit. The documented high metabolic stability of 4,4-difluoropiperidine derivatives in human liver microsome assays [2] further supports the procurement of this compound over the non-fluorinated analog for fragment libraries intended to identify lead-like hits with favorable ADME profiles from the outset.

Synthetic Intermediate for Elaboration into Selectivity-Conferring 4,4-Difluoropiperidine-1-carbonyl-Containing Pharmacophores

The target compound serves as a direct synthetic precursor or reference standard for constructing more elaborate drug-like molecules bearing the 4,4-difluoropiperidine-1-carbonyl motif, which has been independently validated as a selectivity-determining pharmacophoric element in OX1R antagonists (>625-fold OX1R/OX2R selectivity [1]), D4 receptor antagonists (>2000-fold selectivity over D1, D2, D3, and D5 [2]), and JAK1 inhibitors (Ki = 0.200 nM, BDBM324625 ). The N-acetyl group on the secondary piperidine ring provides a convenient spectroscopic handle (characteristic methyl singlet in ¹H NMR at δ ~2.0–2.1 ppm; carbonyl IR stretch at ~1630–1650 cm⁻¹) for reaction monitoring during further derivatization. Procuring this compound as a characterized building block eliminates the need for in-house synthesis of the 4,4-difluoropiperidine-1-carbonyl chloride intermediate (CAS 1240057-29-7), which requires handling of reactive acyl chloride and stringent moisture exclusion.

Conformational Probe for Biophysical Studies of Piperidine Ring Geometry in Protein–Ligand Interactions

The conformational bias imposed by the 4,4-gem-difluoro substitution—enforcing an equatorial orientation of the N-substituent due to charge–dipole interactions between axial C–F bonds and the nitrogen center [1]—makes the target compound a valuable conformational probe for NMR and X-ray crystallography studies comparing bound vs. free ligand geometries. Unlike the non-fluorinated analog T7S, which undergoes rapid ring inversion in solution and may adopt multiple conformations when bound to different protein targets, the 4,4-difluoro scaffold provides a conformationally restricted reference point. This property enables deconvolution of conformational entropy contributions to binding free energy and facilitates interpretation of ligand-observed ¹⁹F NMR experiments, where the two chemically equivalent but magnetically distinct fluorine nuclei serve as sensitive reporters of local electronic environment changes upon target engagement.

Reference Compound for Validating Fluorine-Specific Computational Models and QSAR Training Sets

The target compound represents a rare example of a bispiperidine scaffold for which the exact non-fluorinated analog (T7S) is publicly available in PubChem with computed descriptors (XLogP3-AA = 0.5; TPSA = 40.6 Ų; MW = 238.33 g·mol⁻¹) [1] and in the PDB as a defined chemical component [2]. This matched molecular pair—differing only in the presence or absence of two fluorine atoms at the 4-position of one piperidine ring—constitutes a high-quality data point for training and validating QSAR models, free energy perturbation (FEP) calculations, and machine learning algorithms designed to predict the impact of fluorination on ligand–protein binding affinity, logD, and pKₐ. The known experimental ΔpKₐ value of 3.14 for the 4,4-difluoropiperidine vs. piperidine pair provides an experimental benchmark for calibration. Procuring both the target compound and its non-fluorinated analog T7S enables internally controlled computational chemistry studies that are impossible with either compound alone.

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